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Introduction
N-propargylation, the introduction of a propargyl group (HC≡C-CH₂-) onto a nitrogen atom, is a

significant transformation in organic synthesis, furnishing valuable propargylamines. These

compounds are versatile building blocks for the synthesis of a wide array of nitrogen-containing

heterocycles, natural products, and pharmacologically active molecules. Propargyl tosylate has

emerged as an effective and stable reagent for this purpose, offering a reliable alternative to

the more lachrymatory and less stable propargyl halides. This document provides detailed

application notes and experimental protocols for the N-propargylation of primary and secondary

amines, as well as anilines, using propargyl tosylate.

Reaction Principle
The N-propargylation of amines and anilines with propargyl tosylate proceeds via a bimolecular

nucleophilic substitution (Sɴ2) reaction. The lone pair of electrons on the nitrogen atom of the

amine or aniline acts as a nucleophile, attacking the electrophilic methylene carbon of

propargyl tosylate. This concerted step results in the displacement of the tosylate anion, an

excellent leaving group due to the resonance stabilization of its negative charge. The reaction

is typically carried out in the presence of a base to neutralize the resulting p-toluenesulfonic

acid, thereby driving the reaction to completion.
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Advantages of Using Propargyl Tosylate
High Reactivity: The tosylate group is an excellent leaving group, rendering propargyl

tosylate a highly efficient propargylating agent.

Stability: As a crystalline solid, propargyl tosylate is more stable and easier to handle and

store compared to propargyl bromide or chloride.

Good Yields: The reaction generally affords good to excellent yields of the desired N-

propargylated products.

Versatility: It is effective for the propargylation of a broad range of primary and secondary

amines, including both aliphatic and aromatic substrates.

Data Presentation
The following tables summarize the reaction conditions and yields for the N-propargylation of

various amines and anilines. While specific data for propargyl tosylate is compiled where

available, representative data from the closely related propargyl bromide is also included to

demonstrate the general applicability and expected outcomes of the reaction.

Table 1: N-Propargylation of Primary Aliphatic and Benzylic Amines

Amine
Propargyl
ating
Agent

Base Solvent
Temperat
ure (°C)

Time (h) Yield (%)

Benzylami

ne

Propargyl

bromide
K₂CO₃ Acetonitrile Reflux 6 85

Ethanolami

ne

Propargylp

hthalimide*
- - 140-250 2-3 95[1]

*Note: Propargylphthalimide reaction proceeds via a different mechanism but illustrates the

formation of a primary propargylamine.

Table 2: N-Propargylation of Secondary Aliphatic Amines
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Amine
Propargyl
ating
Agent

Base Solvent
Temperat
ure (°C)

Time (h) Yield (%)

Morpholine
Propargyl

bromide
K₂CO₃ Acetonitrile 25 2 92[2]

Piperidine
Propargyl

bromide
K₂CO₃ Acetonitrile 25 4 88

Diethylami

ne

Propargyl

bromide
K₂CO₃ Acetonitrile 25 5 82

Table 3: N-Propargylation of Anilines

Aniline
Propargyl
ating
Agent

Base Solvent
Temperat
ure (°C)

Time (h) Yield (%)

Aniline
Propargyl

bromide
K₂CO₃ DMF 25 6 83-87[3]

p-Toluidine
Propargyl

bromide
K₂CO₃ DMF 25 6 85

p-Anisidine
Propargyl

bromide
K₂CO₃ DMF 25 6 89

2-

Nitroaniline

Propargyl

alcohol/Sc(

OTf)₃

-
[BMIM]

[BF₄]
- - -[4]

4-

Nitroaniline

Propargyl

alcohol/Sc(

OTf)₃

-
[BMIM]

[BF₄]
- - -[4]

*Note: These examples utilize a different propargylating system but demonstrate the successful

N-propargylation of substituted anilines.
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Experimental Protocols
Protocol 1: Synthesis of Propargyl Tosylate
This protocol describes the synthesis of propargyl tosylate from propargyl alcohol and tosyl

chloride.[2][5]

Materials:

Propargyl alcohol

Tosyl chloride

Sodium hydroxide (NaOH) pellets

Diethyl ether

Anhydrous sodium sulfate (Na₂SO₄)

Water

Ice

Procedure:

In a round-bottom flask equipped with a mechanical stirrer, dissolve propargyl alcohol (1.0

eq) and tosyl chloride (1.3 eq) in diethyl ether under a nitrogen atmosphere.

Cool the reaction mixture in an ice bath.

Add NaOH pellets (5.0 eq) portion-wise to the vigorously stirred solution at 0 °C.

Allow the reaction mixture to stir overnight at room temperature.

Pour the suspension into cold water.

Extract the aqueous layer with diethyl ether (2 x 250 mL for a 1 mol scale reaction).

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure to obtain propargyl tosylate as a dark liquid.

A yield of approximately 84% can be expected.[2][5]

Protocol 2: General Procedure for N-Propargylation of
Amines and Anilines
This protocol provides a general method for the N-propargylation of primary and secondary

amines and anilines using propargyl tosylate. The conditions are adapted from the well-

established procedures for N-alkylation with analogous alkyl halides.

Materials:

Amine or Aniline (1.0 eq)

Propargyl tosylate (1.0-1.2 eq)

Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

Acetonitrile or Dimethylformamide (DMF)

Ethyl acetate

Water

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a round-bottom flask, add the amine or aniline (1.0 eq), potassium carbonate (2.0 eq),

and the chosen solvent (acetonitrile for aliphatic amines, DMF for anilines is a good starting

point).

Stir the mixture at room temperature for 10-15 minutes.

Add propargyl tosylate (1.0-1.2 eq) to the suspension.
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Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C.

Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary

from a few hours to overnight depending on the reactivity of the amine.

Upon completion, cool the reaction mixture to room temperature and filter to remove the

inorganic salts.

Concentrate the filtrate under reduced pressure to remove the solvent.

Dissolve the residue in ethyl acetate and wash with water and then brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

N-propargylated amine or aniline.

Mandatory Visualizations
Reaction Mechanism
The N-propargylation of amines with propargyl tosylate follows an Sɴ2 mechanism. The amine

acts as a nucleophile, attacking the methylene carbon of propargyl tosylate and displacing the

tosylate leaving group in a single, concerted step.

Caption: Sɴ2 mechanism for N-propargylation.

Experimental Workflow
The general workflow for the N-propargylation of an amine or aniline with propargyl tosylate is

outlined below.
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Combine Amine/Aniline and Base in Solvent

Add Propargyl Tosylate

Reaction at RT or Elevated Temperature
(Monitor by TLC)

Work-up:
Filter, Concentrate, Extract

Purification by Column Chromatography

Characterization of Product

Click to download full resolution via product page

Caption: General experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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